molecular formula C19H23N7O B2662847 1-(4-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenylbutan-1-one CAS No. 1058232-41-9

1-(4-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenylbutan-1-one

カタログ番号: B2662847
CAS番号: 1058232-41-9
分子量: 365.441
InChIキー: LWCTZUFJWFWOLF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound contains a triazolopyrimidine moiety, which is a fused ring system containing a triazole ring and a pyrimidine ring . It also contains a piperazine ring, which is a six-membered ring containing two nitrogen atoms, and a phenylbutanone moiety, which is a four-carbon chain with a phenyl group and a ketone functional group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of the rings and functional groups. The presence of the nitrogen atoms in the triazolopyrimidine and piperazine rings could allow for hydrogen bonding interactions .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the ketone functional group, which is electrophilic and can undergo nucleophilic addition reactions. The nitrogen atoms in the rings could also participate in various reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar ketone group and the potential for hydrogen bonding could affect its solubility .

科学的研究の応用

Synthesis and Antagonist Activity

The compound under discussion is related to a class of molecules that have been explored for their potential in synthesizing antagonists targeting the 5-HT2 receptor. For instance, research by Watanabe et al. (1992) highlights the synthesis of bicyclic 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives, demonstrating potent 5-HT2 antagonist activity without alpha 1 antagonist activity in vivo. This suggests a potential pathway for developing therapeutic agents targeting specific neurotransmitter systems (Watanabe et al., 1992).

Antihypertensive Potential

Another area of interest is the synthesis of 1,2,4-triazolol[1,5-alpha]pyrimidines for antihypertensive applications. Bayomi et al. (1999) synthesized a series of these compounds, showing promising antihypertensive activity. This aligns with the broader search for novel antihypertensive agents and highlights the versatility of triazolo[4,5-d]pyrimidin derivatives in medicinal chemistry (Bayomi et al., 1999).

Antimicrobial and Antitumor Agents

The antimicrobial and antitumor potential of triazolo[4,5-d]pyrimidin derivatives is another significant area. El-Bendary et al. (1998) reported on the synthesis of thiazolopyrimidines as potential antimicrobial and antitumor agents, showing some compounds with promising activity. This research underpins the ongoing search for new therapeutic agents in the fight against infectious diseases and cancer (El-Bendary et al., 1998).

Advanced Synthesis Techniques

Furthermore, Baklykov et al. (2019) demonstrated the synthesis of 5-Methyl-1,2,4-triazolo[1,5-a]pyrimidin-7(4H)-one in supercritical carbon dioxide, showcasing an innovative approach to synthesizing triazolopyrimidin derivatives. This technique offers a more environmentally friendly and potentially more efficient method of synthesis, indicating the compound's role in advancing synthetic chemistry methodologies (Baklykov et al., 2019).

Overview of Pharmacological Applications

作用機序

The mechanism of action of this compound would depend on its intended use. Compounds containing a triazolopyrimidine moiety have been found to have various biological activities, including antimicrobial, anticancer, and anti-inflammatory activities .

将来の方向性

The future research directions for this compound could include further exploration of its potential biological activities and the development of synthesis methods for its production .

特性

IUPAC Name

1-[4-(3-methyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]-2-phenylbutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N7O/c1-3-15(14-7-5-4-6-8-14)19(27)26-11-9-25(10-12-26)18-16-17(20-13-21-18)24(2)23-22-16/h4-8,13,15H,3,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWCTZUFJWFWOLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。